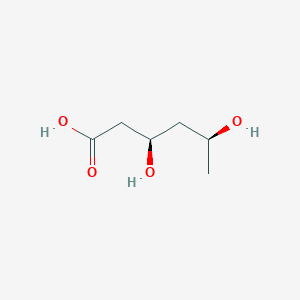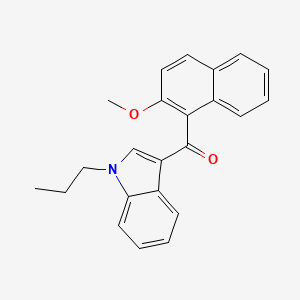![molecular formula C17H19NO2 B14210796 N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide CAS No. 823817-61-4](/img/structure/B14210796.png)
N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a phenylpropan-1-imine group, and an N-oxide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide typically involves the reaction of 4-methoxybenzylamine with 3-phenylpropanal under specific conditions. The reaction is carried out in the presence of an oxidizing agent to form the N-oxide functional group. Common oxidizing agents used in this synthesis include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The methoxy group and the phenylpropan-1-imine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce higher-order N-oxide derivatives, while reduction reactions yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s structure allows it to interact with cellular membranes and potentially disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide can be compared with other similar compounds, such as:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
These compounds share similar structural features but differ in their functional groups and overall reactivity. This compound is unique due to its N-oxide functional group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
823817-61-4 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-3-phenylpropan-1-imine oxide |
InChI |
InChI=1S/C17H19NO2/c1-20-17-11-9-16(10-12-17)14-18(19)13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-13H,5,8,14H2,1H3 |
InChI-Schlüssel |
ZVRZEMVJATTZSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C[N+](=CCCC2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


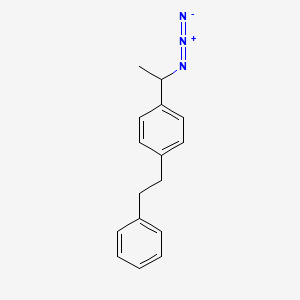
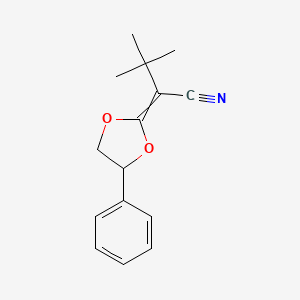
![N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea](/img/structure/B14210730.png)
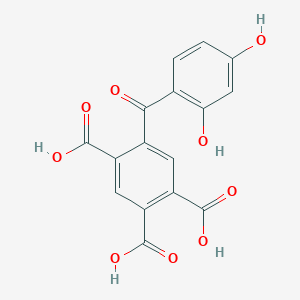
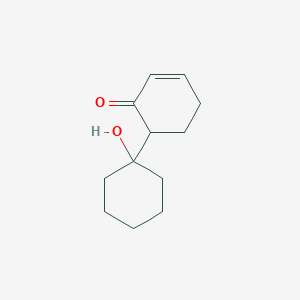
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14210746.png)
![Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-](/img/structure/B14210750.png)

![1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-](/img/structure/B14210760.png)

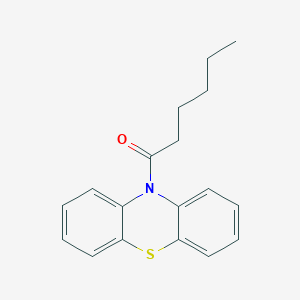
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)
